molecular formula C17H14O6 B14182948 3,5-Bis[(furan-3-yl)methoxy]benzoic acid CAS No. 911064-76-1

3,5-Bis[(furan-3-yl)methoxy]benzoic acid

Cat. No.: B14182948
CAS No.: 911064-76-1
M. Wt: 314.29 g/mol
InChI Key: GTFWPNKXRKBCKC-UHFFFAOYSA-N
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Description

3,5-Bis[(furan-3-yl)methoxy]benzoic acid is an organic compound characterized by the presence of two furan rings attached to a benzoic acid core through methoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis[(furan-3-yl)methoxy]benzoic acid typically involves the reaction of 3,5-dihydroxybenzoic acid with furan-3-ylmethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis[(furan-3-yl)methoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of furanones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3,5-Bis[(furan-3-yl)methoxy]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis[(furan-3-yl)methoxy]benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 3,5-Bis(methoxycarbonyl)benzoic acid
  • 3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid

Comparison: 3,5-Bis[(furan-3-yl)methoxy]benzoic acid is unique due to the presence of furan rings, which impart distinct chemical and biological properties.

Properties

CAS No.

911064-76-1

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

3,5-bis(furan-3-ylmethoxy)benzoic acid

InChI

InChI=1S/C17H14O6/c18-17(19)14-5-15(22-10-12-1-3-20-8-12)7-16(6-14)23-11-13-2-4-21-9-13/h1-9H,10-11H2,(H,18,19)

InChI Key

GTFWPNKXRKBCKC-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1COC2=CC(=CC(=C2)C(=O)O)OCC3=COC=C3

Origin of Product

United States

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